![molecular formula C17H18BrNO5S B2522800 4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1788680-82-9](/img/structure/B2522800.png)
4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
The compound “4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The bromophenyl group is likely to add significant weight to the molecule, and the sulfonyl group could potentially participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the bromine atom on the bromophenyl group could potentially be replaced via a nucleophilic aromatic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like the presence of polar groups, the overall shape of the molecule, and the types of atoms present could all influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Catalytic Protodeboronation
- Application : Recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
- Application : Pinacol boronic esters are essential reagents in SM coupling reactions. Their mild reaction conditions, functional group tolerance, and environmental compatibility contribute to their popularity .
Functional Group Transformations
- Application : Pinacol boronic esters serve as intermediates for transformations such as oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). Their stability and ease of purification make them attractive for these synthetic processes .
Hydroboration-Deboronation Strategy
- Application : In situ-generated catechol boronic esters undergo protodeboronation via a radical chain reaction. This method is particularly effective for 2° alkyl boronic esters, leading to alkanes from alkenes .
Total Synthesis of Natural Products
Future Directions
properties
IUPAC Name |
4-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO5S/c1-12-10-14(11-17(20)23-12)24-13-6-8-19(9-7-13)25(21,22)16-5-3-2-4-15(16)18/h2-5,10-11,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZUCZUYQYSEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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